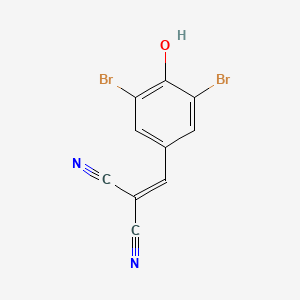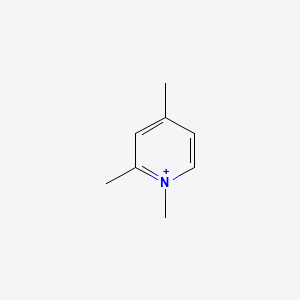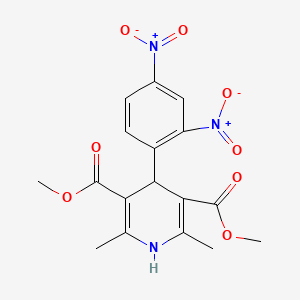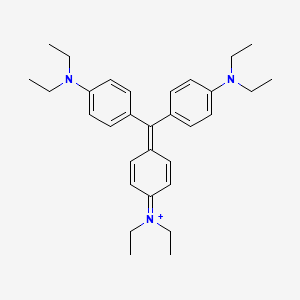
Ethyl Violet cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl violet cation is an iminium ion that is the cationic component of the histological dye 'ethyl violet'. It has a role as a fluorochrome and a histological dye.
Aplicaciones Científicas De Investigación
1. Photocatalytic Activity Modification
Ethyl Violet (EV) has been studied for its photocatalytic decoloration in the presence of TiO2 and β-Cyclodextrin (β-CD), showing enhanced efficiency under UV-A light irradiation. This has implications for environmental applications, particularly in wastewater treatment and pollution control (Velusamy et al., 2012).
2. Electrochemical Properties
EV's electrochemical properties have been examined using modified glassy carbon electrodes, revealing its potential for developing sensitive electrochemical sensors. This can have applications in various analytical and diagnostic tools (Song et al., 2009).
3. Photocatalytic Degradation Enhancement
A study on enhancing the photocatalytic degradation of EV using visible light in the presence of a specific upconversion luminescence agent shows potential for improving the efficiency of photocatalytic processes under visible light conditions. This is especially relevant for solar energy utilization and environmental remediation (Wang et al., 2006).
4. Indirect Laser-Induced Fluorescence Detection
EV has been used in indirect laser-induced fluorescence detection in capillary electrophoretic separations, demonstrating its utility in enhancing detection limits in analytical chemistry (Melanson et al., 2001).
5. Interaction with Nucleic Acids
The interaction between EV and nucleic acids has been investigated, indicating the potential of EV in nucleic acid analysis and its quantitative determination. This application is relevant in molecular biology and genetics (Liu et al., 2009).
6. Kinetic, Isotherm, and Thermodynamic Studies
Ethyl violet's adsorption on used black tea leaves has been characterized, providing insights into low-cost and efficient methods for removing pollutants from wastewater, a critical aspect of environmental management (Ahmed et al., 2021).
Propiedades
Número CAS |
25275-06-3 |
|---|---|
Nombre del producto |
Ethyl Violet cation |
Fórmula molecular |
C31H42N3+ |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C31H42N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24H,7-12H2,1-6H3/q+1 |
Clave InChI |
VYYRJGKHDDYUGK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC |
Otros números CAS |
47743-68-0 25275-06-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)


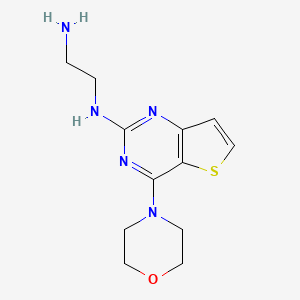


![N-[5-(diethylamino)pentan-2-yl]-2-[2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1195423.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1195424.png)

